2-(5-bromothiophen-2-yl)-3-decyl-5-thiophen-2-ylthiophene
Overview
Description
5-Bromo-3’-decyl-2,2’:5’,2’‘-terthiophene is an organic compound with the molecular formula C22H27BrS3. It is a derivative of terthiophene, which consists of three thiophene rings connected in a linear arrangement. The compound is characterized by the presence of a bromine atom at the 5-position of the first thiophene ring and a decyl group at the 3’-position of the second thiophene ring.
Preparation Methods
The synthesis of 5-Bromo-3’-decyl-2,2’:5’,2’‘-terthiophene typically involves the bromination of 3’-decyl-2,2’:5’,2’'-terthiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The process may include additional purification steps such as recrystallization or column chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
5-Bromo-3’-decyl-2,2’:5’,2’'-terthiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be replaced by other substituents through nucleophilic substitution reactions. .
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Oxidation and Reduction Reactions: The thiophene rings in the compound can undergo oxidation or reduction reactions, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield extended π-conjugated systems, which are valuable in materials science .
Scientific Research Applications
5-Bromo-3’-decyl-2,2’:5’,2’'-terthiophene has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). .
Materials Science: The compound is studied for its potential use in the fabrication of conductive polymers and other advanced materials.
Biological Studies: While less common, the compound may also be used in biological studies to investigate its interactions with biological molecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism by which 5-Bromo-3’-decyl-2,2’:5’,2’'-terthiophene exerts its effects is primarily related to its electronic properties and ability to participate in π-π interactions. The compound’s extended π-conjugation allows it to interact with other π-conjugated systems, which is crucial for its applications in organic electronics and materials science .
In biological systems, the compound’s interactions with biomolecules may involve similar π-π interactions or other non-covalent interactions. detailed studies on its specific molecular targets and pathways are limited .
Comparison with Similar Compounds
5-Bromo-3’-decyl-2,2’:5’,2’'-terthiophene can be compared with other similar compounds, such as:
2,2’5’,2’'-Terthiophene: This compound lacks the bromine and decyl substituents, resulting in different electronic properties and reactivity.
5-Bromo-2,2’5’,2’'-terthiophene: This compound has a bromine atom at the 5-position but lacks the decyl group, which affects its solubility and electronic properties.
3-Decyl-2,2’5’,2’'-terthiophene:
The uniqueness of 5-Bromo-3’-decyl-2,2’:5’,2’'-terthiophene lies in its combination of the bromine and decyl substituents, which provide a balance of solubility, reactivity, and electronic properties suitable for various applications .
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)-3-decyl-5-thiophen-2-ylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrS3/c1-2-3-4-5-6-7-8-9-11-17-16-20(18-12-10-15-24-18)26-22(17)19-13-14-21(23)25-19/h10,12-16H,2-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZNRGNRMWICSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=C(SC(=C1)C2=CC=CS2)C3=CC=C(S3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395154 | |
Record name | 5-bromo-3'-decyl-2,2':5',2''-terthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477335-02-7 | |
Record name | 5-bromo-3'-decyl-2,2':5',2''-terthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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